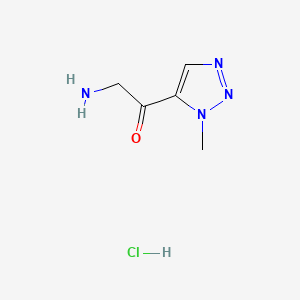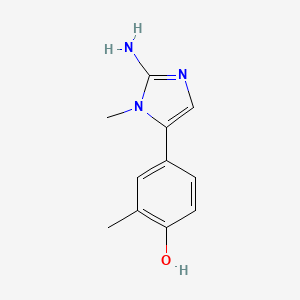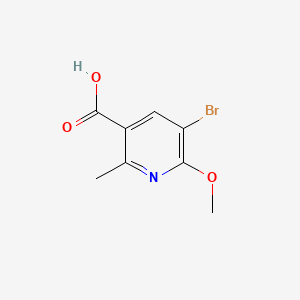
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is a compound that features both an N-hydroxysuccinimide (NHS) ester and a maleimide group. This compound is often used in bioconjugation and labeling applications due to its ability to react with amine and thiol groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate typically involves the reaction of N-hydroxysuccinimide with an appropriate acyl chloride under basic conditions. For example, N-hydroxysuccinimide and triethylamine can be dissolved in methylene chloride, and octanoyl chloride can be added dropwise under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate undergoes several types of reactions, including:
Substitution Reactions: The NHS ester group can be displaced by amine-containing molecules.
Addition Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve amine-containing molecules under mild conditions.
Addition Reactions: Often carried out in aqueous buffers at neutral pH.
Major Products
Substitution Reactions: Yield amide products.
Addition Reactions: Yield thioether-linked products.
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some applications include:
Bioconjugation: Used to link biomolecules such as proteins and peptides.
Labeling: Utilized in the labeling of antibodies and other proteins for detection and imaging purposes.
Drug Delivery: Employed in the development of targeted drug delivery systems.
Mechanism of Action
The compound exerts its effects through its reactive NHS ester and maleimide groups. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form stable thioether bonds. These reactions enable the compound to form covalent linkages with biomolecules, facilitating bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate
Uniqueness
Compared to similar compounds, 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate offers a longer aliphatic chain, which can provide greater flexibility and spacing in bioconjugation applications. This can be particularly advantageous in applications requiring the attachment of large biomolecules or in creating more complex molecular architectures .
Properties
Molecular Formula |
C16H20N2O6 |
|---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-(2,5-dioxopyrrol-1-yl)octanoate |
InChI |
InChI=1S/C16H20N2O6/c19-12-7-8-13(20)17(12)11-5-3-1-2-4-6-16(23)24-18-14(21)9-10-15(18)22/h7-8H,1-6,9-11H2 |
InChI Key |
AXYCKCSVVUIIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

